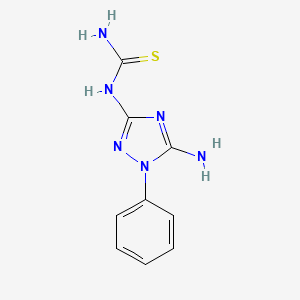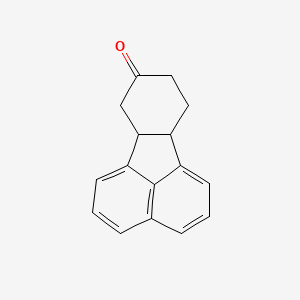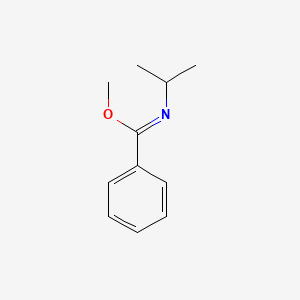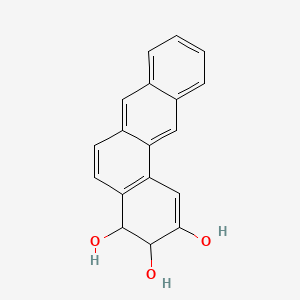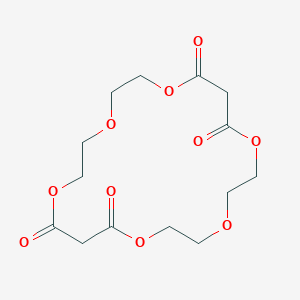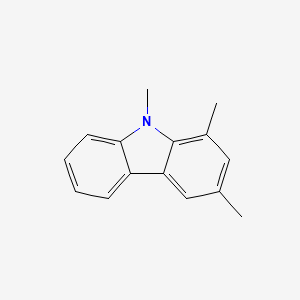
1,3,9-Trimethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
1,3,9-Trimethyl-9H-carbazole can be synthesized through several methods. One common approach is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Another method involves the use of a palladium-catalyzed tandem reaction, where anilines and 1,2-dihaloarenes undergo a one-pot synthesis under microwave irradiation. This method is efficient and compatible with various functional groups .
Industrial Production Methods
Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the limited demand for carbazole derivatives .
化学反応の分析
Types of Reactions
1,3,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: Electrophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include red lead and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
1,3,9-Trimethyl-9H-carbazole has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as fluorescent probes.
Medicine: Carbazole derivatives are being explored for their anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 1,3,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol. This process involves the transfer of electrons from one component to another, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
9-Methylcarbazole: A derivative with a single methyl group.
3,6-Dimethylcarbazole: A derivative with two methyl groups at positions 3 and 6.
Uniqueness
1,3,9-Trimethyl-9H-carbazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other carbazole derivatives and suitable for specific applications in research and industry .
特性
CAS番号 |
82757-41-3 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
1,3,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-8-11(2)15-13(9-10)12-6-4-5-7-14(12)16(15)3/h4-9H,1-3H3 |
InChIキー |
PLHYFTAIHRMJEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
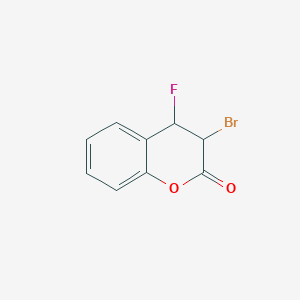
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
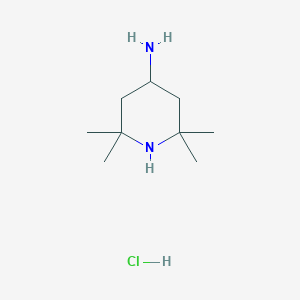
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
